(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

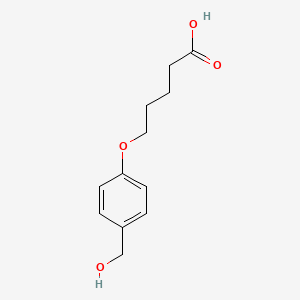

“(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a hydroxy group (-OH), a pyrrolidinyl group (a five-membered ring containing nitrogen), and a ketone group (C=O). The “2S” indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement .

Molecular Structure Analysis

The molecular structure analysis would involve determining the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography or NMR spectroscopy are commonly used for this purpose .Chemical Reactions Analysis

The compound, due to its functional groups, could participate in various chemical reactions. For instance, the amino group might undergo acylation, alkylation, or condensation reactions. The hydroxy group could be involved in esterification or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other compounds .Scientific Research Applications

Antimicrobial Applications of Chitosan

Chitosan, a biopolymer, is noted for its unique chemical structure, offering biocompatibility, stability, and a range of applications, particularly in antimicrobial systems. Its utilization is expanding in food and pharmaceutical formulations, showcasing the broader scope of biopolymers in scientific research (Raafat & Sahl, 2009).

Corrosion Inhibition by Quinoline Derivatives

Quinoline and its derivatives demonstrate effectiveness against metallic corrosion, an application of interest in preserving infrastructure and machinery. These compounds form stable chelating complexes with metallic surfaces, offering a preventive strategy against corrosion (Verma, Quraishi, & Ebenso, 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for its versatility in drug design. It plays a significant role in developing compounds for treating various diseases, emphasizing the importance of nitrogen heterocycles in pharmacological research (Li Petri et al., 2021).

Lactic Acid in Biotechnology

Lactic acid production from biomass highlights the sustainable approaches in biotechnology, demonstrating how biomass-derived compounds can be converted into valuable chemicals for green chemistry applications (Gao, Ma, & Xu, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-6(5-10)7(11)9-3-1-2-4-9;/h6,10H,1-5,8H2;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMKLKAIUCDEMC-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

670253-53-9 |

Source

|

| Record name | (2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641310.png)

![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B2641313.png)

![2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2641327.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2641328.png)

![[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2641331.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2641332.png)